2-Amino-2-(3-fluoro-4-hydroxyphenyl)acetic acid
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Overview
Description
2-Amino-2-(3-fluoro-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H8FNO3 It is a derivative of phenylglycine, featuring both an amino group and a hydroxyl group on the phenyl ring, along with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoro-4-hydroxyphenyl)acetic acid typically involves the introduction of the fluorine atom and the hydroxyl group onto the phenyl ring, followed by the addition of the amino and acetic acid groups. One common method involves the use of fluorinated benzene derivatives as starting materials, which undergo nitration, reduction, and subsequent functional group transformations to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluoro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-Amino-2-(3-fluoro-4-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluoro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and hydroxyl group can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-hydroxyphenyl)acetic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid: Contains a methoxy group instead of a hydroxyl group, affecting its reactivity and interactions.
Uniqueness
The presence of both a fluorine atom and a hydroxyl group on the phenyl ring makes 2-Amino-2-(3-fluoro-4-hydroxyphenyl)acetic acid unique. These functional groups can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-amino-2-(3-fluoro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) |
InChI Key |
ZRBWRROQJNJQDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)F)O |
Origin of Product |
United States |
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